molecular formula C11H15F2N B13210708 [1-(2,5-Difluorophenyl)ethyl](propyl)amine

[1-(2,5-Difluorophenyl)ethyl](propyl)amine

Cat. No.: B13210708
M. Wt: 199.24 g/mol
InChI Key: LBIGIIPELINLEI-UHFFFAOYSA-N
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Description

1-(2,5-Difluorophenyl)ethylamine: is an organic compound characterized by the presence of a difluorophenyl group attached to an ethyl chain, which is further connected to a propylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Difluorophenyl)ethylamine typically involves the reaction of 2,5-difluorobenzyl chloride with propylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the production of 1-(2,5-Difluorophenyl)ethylamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 1-(2,5-Difluorophenyl)ethylamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, secondary amines.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

Chemistry: 1-(2,5-Difluorophenyl)ethylamine is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for the creation of various derivatives with potential biological activities.

Biology: In biological research, this compound can be used as a ligand in receptor binding studies. Its difluorophenyl group enhances its binding affinity to certain receptors, making it useful in the study of neurotransmitter systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific receptors or enzymes. Its structural features allow for the development of selective inhibitors or activators.

Industry: In the industrial sector, 1-(2,5-Difluorophenyl)ethylamine can be used in the production of specialty chemicals, including polymers and resins. Its reactivity makes it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorophenyl)ethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The difluorophenyl group enhances its binding affinity, allowing it to modulate the activity of these targets. The compound can act as an agonist or antagonist, depending on the nature of the target and the specific binding interactions.

Comparison with Similar Compounds

  • 1-(2,4-Difluorophenyl)ethylamine
  • 1-(3,5-Difluorophenyl)ethylamine
  • 1-(2,5-Dichlorophenyl)ethylamine

Comparison: Compared to its analogs, 1-(2,5-Difluorophenyl)ethylamine exhibits unique properties due to the presence of fluorine atoms at the 2 and 5 positions of the phenyl ring. This substitution pattern enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C11H15F2N

Molecular Weight

199.24 g/mol

IUPAC Name

N-[1-(2,5-difluorophenyl)ethyl]propan-1-amine

InChI

InChI=1S/C11H15F2N/c1-3-6-14-8(2)10-7-9(12)4-5-11(10)13/h4-5,7-8,14H,3,6H2,1-2H3

InChI Key

LBIGIIPELINLEI-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C)C1=C(C=CC(=C1)F)F

Origin of Product

United States

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